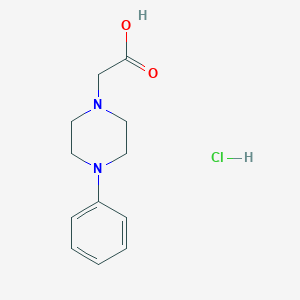
1-Eicosanol, 2-tetradecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Eicosanol, 2-tetradecyl- is a long-chain alcohol that is commonly used in scientific research for its unique properties. This compound is a white crystalline solid that is soluble in water and alcohol. It has a molecular formula of C24H50O and a molecular weight of 354.66 g/mol.
Mécanisme D'action
The mechanism of action of 1-Eicosanol, 2-tetradecyl- is not fully understood. However, it is believed to interact with the lipid bilayer of cell membranes, altering their structure and function. This compound has been shown to increase the fluidity of membranes and to disrupt their integrity. It has also been shown to induce membrane fusion and to promote the formation of lipid domains.
Effets Biochimiques Et Physiologiques
1-Eicosanol, 2-tetradecyl- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, allowing for the uptake of hydrophobic compounds. It has also been shown to increase the activity of certain enzymes, such as lipase and phospholipase. In addition, it has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Eicosanol, 2-tetradecyl- in lab experiments is its ability to solubilize hydrophobic compounds. This makes it a useful tool for the study of membrane proteins and other hydrophobic molecules. However, one limitation of this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of 1-Eicosanol, 2-tetradecyl-. One area of research is the development of new lipid-based drug delivery systems. This compound has the potential to improve the solubility and bioavailability of hydrophobic drugs. Another area of research is the study of membrane structure and function. This compound can be used to investigate the role of lipids in membrane organization and dynamics. Finally, the anti-inflammatory and anti-tumor properties of 1-Eicosanol, 2-tetradecyl- warrant further investigation for potential therapeutic applications.
Méthodes De Synthèse
1-Eicosanol, 2-tetradecyl- can be synthesized through the reduction of eicosanoic acid with lithium aluminum hydride. This reaction produces 1-eicosanol, which can then be reacted with tetradecyl bromide to produce 1-Eicosanol, 2-tetradecyl-. The reaction is carried out in anhydrous conditions using a reflux condenser.
Applications De Recherche Scientifique
1-Eicosanol, 2-tetradecyl- is commonly used in scientific research as a surfactant and emulsifier. It is used to stabilize oil-in-water emulsions and to solubilize hydrophobic compounds. This compound is also used in the preparation of liposomes and other lipid-based drug delivery systems. In addition, it has been used in the study of membrane structure and function.
Propriétés
Numéro CAS |
119691-49-5 |
|---|---|
Nom du produit |
1-Eicosanol, 2-tetradecyl- |
Formule moléculaire |
C34H70O |
Poids moléculaire |
494.9 g/mol |
Nom IUPAC |
2-tetradecylicosan-1-ol |
InChI |
InChI=1S/C34H70O/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34(33-35)31-29-27-25-23-21-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
Clé InChI |
HVTNWJPMARCVBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CO |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CO |
Autres numéros CAS |
119691-49-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



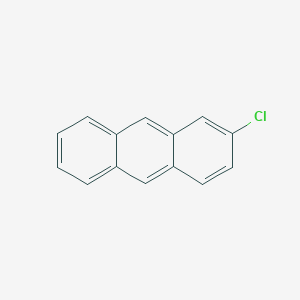
![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
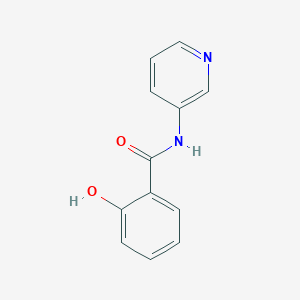
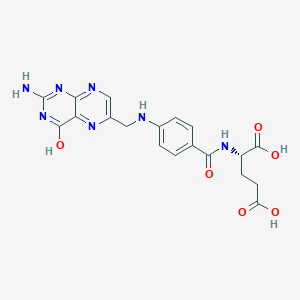
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
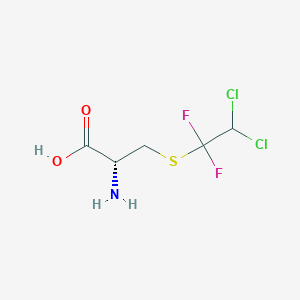
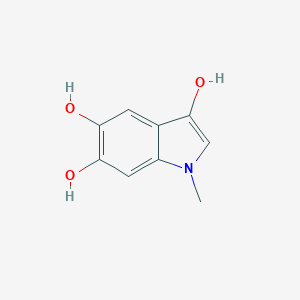
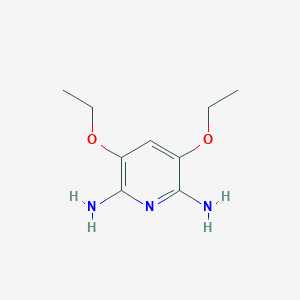
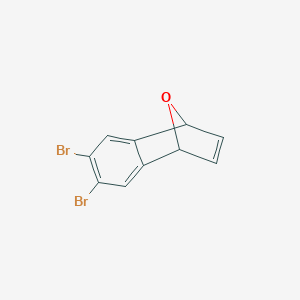
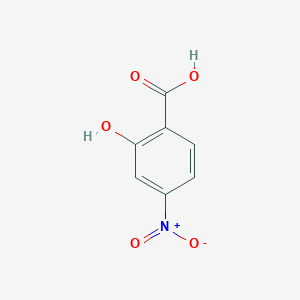
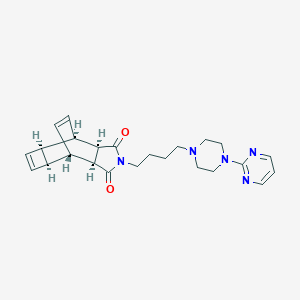
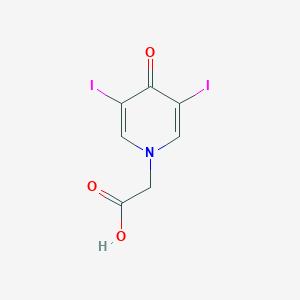
![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)
